N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine
CAS No.:
Cat. No.: VC17918904
Molecular Formula: C17H21NO2
Molecular Weight: 271.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H21NO2 |
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Molecular Weight | 271.35 g/mol |
IUPAC Name | N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-phenylmethanamine |
Standard InChI | InChI=1S/C17H21NO2/c1-3-20-17-15(10-7-11-16(17)19-2)13-18-12-14-8-5-4-6-9-14/h4-11,18H,3,12-13H2,1-2H3 |
Standard InChI Key | ZDPDDTKRGHDLEC-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=C(C=CC=C1OC)CNCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine, reflecting its methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) substituents on the phenyl ring . Its molecular formula is C₁₇H₂₁NO₂, with a molecular weight of 283.36 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00).
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₇H₂₁NO₂ |
Molecular Weight | 283.36 g/mol |
SMILES | COC1=C(C(=CC=C1)OCC)CNCC2=CC=CC=C2 |
InChI Key | Calculated: ZKZJXGQJQCFTHB-UHFFFAOYSA-N |
Structural Analysis
The compound’s structure comprises:
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A methanamine backbone (-CH₂NH-) linked to a benzyl group.
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A 2-ethoxy-3-methoxyphenyl moiety, where steric and electronic effects from the adjacent alkoxy groups influence molecular conformation and reactivity .
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Hydrogen-bonding potential via the amine group and ether oxygen atoms, which may enhance solubility in polar solvents .
Synthesis and Manufacturing
Catalytic Hydrogenation Approaches
While no direct synthesis protocol for N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine is documented in the literature, analogous compounds like N-benzyl-1-(4-methoxyphenyl)-2-propanamine have been prepared via one-pot reductive amination using catalytic hydrogenation . Adapting this method could involve:
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Reacting 1-(2-ethoxy-3-methoxyphenyl)methanamine with benzaldehyde in the presence of Raney nickel or platinum-carbon catalysts under hydrogen pressure (1–30 kgf/cm²) .
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Optimizing reaction parameters (e.g., temperature: 10–70°C, time: 1–48 hours) to achieve yields exceeding 80% .
Table 2: Hypothetical Synthesis Conditions
Parameter | Optimal Range | Catalyst |
---|---|---|
Temperature | 60–70°C | Raney Nickel |
Hydrogen Pressure | 10–20 kgf/cm² | Pt/C (5% w/w) |
Reaction Time | 6–12 hours |
Challenges in Regioselectivity
Introducing ethoxy and methoxy groups at the 2- and 3-positions requires precise regioselective functionalization. Current methods for similar substrates rely on directed ortho-metalation or Ullmann coupling, though these may necessitate protective group strategies to avoid side reactions .
Physicochemical Properties
Predicted Solubility and Lipophilicity
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LogP (Octanol-Water): Estimated at 3.8–4.2 using fragment-based methods, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous Solubility: Poor solubility in water (<1 mg/mL at 25°C) due to hydrophobic benzyl and alkoxy groups; miscible with organic solvents like ethanol or DMSO .
Thermal Stability
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Melting Point: Analogous compounds (e.g., N-benzyl-2-naphthylamine) exhibit melting points near 68°C , suggesting this derivative may solidify at room temperature.
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Boiling Point: Estimated at 190–210°C under reduced pressure (1.5 mmHg) .
Pharmacological and Industrial Applications
Hypothetical Biological Activity
While no direct pharmacological data exists for this compound, structurally related benzylamines demonstrate:
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Dopamine Receptor Modulation: N-Benzylphenethylamines exhibit affinity for D2-like receptors, suggesting potential CNS activity .
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Antimicrobial Properties: Alkoxy-substituted benzylamines show moderate activity against Gram-positive bacteria .
Material Science Applications
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